1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Catalog No.
S3318904
CAS No.
911818-75-2
M.F
C45H30O6
M. Wt
666.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

CAS Number

911818-75-2

Product Name

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

IUPAC Name

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Molecular Formula

C45H30O6

Molecular Weight

666.7

InChI

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)

InChI Key

PEQRGMPXYDIZSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

Metal-Organic Framework (MOF) Synthesis:

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known as H3BBC or TCBTB, finds application in the field of materials science, specifically in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with a highly ordered structure composed of metal ions or clusters linked by organic linker molecules.

The rigid and tri-carboxylate functionality of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene makes it a suitable linker for constructing MOFs with well-defined pore sizes and functionalities. Studies have shown that MOFs constructed with this linker exhibit promising properties for various applications, including:

  • Gas storage and separation: Due to their high surface area and tunable pore size, MOFs based on 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene can be used for the efficient capture and separation of gases like hydrogen and carbon dioxide [, ].
  • Catalysis: MOFs with this linker can be functionalized with catalytic sites, enabling them to act as catalysts for various chemical reactions [].

Other Potential Applications:

While research on 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is primarily focused on MOF synthesis, its unique properties suggest potential applications in other areas, such as:

  • Organic electronics: The molecule's rigid structure and aromatic character could be beneficial in developing organic semiconductors for applications in solar cells and organic light-emitting diodes (OLEDs).
  • Sensor development: The carboxylic acid groups on the molecule can potentially be used to design sensors for specific molecules or ions.

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known by its CAS number 911818-75-2, is a complex organic compound characterized by a central benzene ring bonded to three carboxy[1,1'-biphenyl] groups. This structure imparts unique properties that make it valuable in various scientific applications. The molecular formula of this compound is C₄₅H₃₀O₆, and it has a molecular weight of 666.72 g/mol. The compound typically appears as a white powder or crystal with a melting point of approximately 326 °C .

H3TCBPB does not have a direct biological function. Its mechanism of action lies in its ability to form MOFs. Within an MOF structure, the precise arrangement of the carboxylic acid groups allows for specific interactions with guest molecules. This can be utilized for gas adsorption and separation, where the MOF acts like a sieve, allowing certain gas molecules to pass through while capturing others [].

Due to its functional groups:

  • Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters using agents like potassium permanganate or chromium trioxide.
  • Reduction: Carboxylic acids can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl units using halogens or nitrating agents under controlled conditions .

The synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene typically involves several steps:

  • Formation of Biphenyl Units: The initial step often includes the synthesis of 4-carboxy[1,1'-biphenyl] units through Suzuki coupling reactions involving palladium catalysts and boronic acids.
  • Attachment to Central Benzene Ring: The biphenyl units are then attached to the central benzene ring via Friedel-Crafts acylation reactions using strong Lewis acids like aluminum chloride as catalysts.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve high purity levels exceeding 98% .

The unique structural properties of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene enable its use in various applications:

  • Materials Science: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
  • Metal-Organic Frameworks: This compound acts as a ligand in the formation of metal-organic frameworks (MOFs), which are used for hydrogen adsorption and other gas storage applications.
  • Pharmaceutical Development: Its potential utility in drug development is being explored due to its structural characteristics and ability to form stable complexes with metal ions .

Interaction studies involving 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene primarily focus on its coordination chemistry. The carboxylic acid groups can act as ligands that bind to various metal ions, forming coordination polymers that exhibit unique properties suitable for catalysis and materials science applications. Studies have shown that these interactions can lead to novel structural arrangements that enhance the performance of materials derived from this compound.

Several compounds share structural similarities with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. Here are some notable examples:

Compound NameChemical StructureKey Features
1,3,5-Tris(3',5'-carboxy[1,1'-biphenyl]-4-yl)benzeneC₄₅H₃₀O₆Similar structure with different carboxy position; potential for different interaction properties.
1,3,5-Tris(4-amino[1,1'-biphenyl]-4-yl)benzeneC₄₂H₃₃N₃Contains amino groups; used in photocatalysis and detection applications.
4-Carboxyphenylboronic acidC₉H₉B O₃Used in Suzuki coupling reactions; simpler structure but relevant in similar synthetic pathways.

These compounds highlight the uniqueness of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene due to its specific arrangement of functional groups and potential applications in advanced materials and coordination chemistry.

XLogP3

10.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Dates

Modify: 2023-08-19

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